molecular formula C13H10ClN5O2S B2968606 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396683-23-0

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2968606
CAS No.: 1396683-23-0
M. Wt: 335.77
InChI Key: ANJNIXPBKLOYEI-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). This compound has emerged as a critical pharmacological tool for probing the TGF-β signaling pathway, which plays a central role in a myriad of physiological and pathological processes. Its primary research value lies in the investigation of fibrotic diseases, as TGF-β is a master regulator of fibroblast activation and extracellular matrix deposition. Studies utilizing this inhibitor have demonstrated its efficacy in attenuating renal fibrosis and cardiac fibrosis in preclinical models, highlighting its potential as a therapeutic prototype. Beyond fibrosis, its application extends to oncology research, where it is used to study the complex dual role of TGF-β signaling, which can act as both a tumor suppressor in early stages and a promoter of epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression in advanced cancers. By specifically inhibiting ALK5, this compound allows researchers to dissect the tumor-promoting arm of the pathway, providing insights into microenvironment remodeling and potential combination therapy strategies. The unique tetrazolone-containing structure of this molecule is associated with high kinase selectivity and favorable pharmacokinetic properties, making it a superior candidate for in vivo mechanistic studies compared to earlier, less selective TGF-β pathway inhibitors.

Properties

IUPAC Name

5-chloro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S/c1-18-13(21)19(17-16-18)9-4-2-8(3-5-9)15-12(20)10-6-7-11(14)22-10/h2-7H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJNIXPBKLOYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the tetrazole moiety and the chlorination step. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole moiety or the thiophene ring, leading to different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The target compound shares structural motifs with several pharmacologically active molecules and research compounds. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-Chloro-thiophene, 4-methyl-5-oxo-tetrazolyl-phenyl C₁₃H₁₁ClN₄O₂S* 330.77* Tetrazole ring enhances polarity; chloro group may improve binding affinity.
Rivaroxaban () Morpholino, oxazolidinone, 5-chloro-thiophene C₁₉H₁₈ClN₃O₅S 435.88 FDA-approved anticoagulant (Factor Xa inhibitor); morpholino aids solubility.
4b () 4-Hydroxyphenyl acryloyl, 5-chloro-thiophene C₂₀H₁₄ClNO₃S 384.8 Chalcone derivative; acryloyl group may confer anti-inflammatory activity.
CAS 1396880-55-9 () 4-Methyl-thiophene, 4-methyl-5-oxo-tetrazolyl-phenyl C₁₃H₁₃N₄O₂S 310.35 Methyl substitution reduces electronegativity vs. chloro in target compound.
RVX Racemic () Oxazolidinone, morpholino, 5-chloro-thiophene C₁₆H₁₆ClN₃O₄S* 381.83* Racemic impurity; stereochemistry impacts pharmacokinetics.

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., CAS 1396880-55-9 in ).

Physicochemical Properties

Table 2: Thermal and Stability Data
Compound Name Melting Point (°C) Stability Notes
Target Compound Not reported Likely hygroscopic due to tetrazole; stability under stress conditions unverified.
Rivaroxaban Not reported High crystallinity; stable under humidity and heat due to morpholino group .
4b () 210–212 High melting point suggests strong intermolecular interactions.
CAS 1396880-55-9 () Not reported Methyl substitution may lower polarity vs. chloro analog.

Stability and Impurity Profiles

  • Target Compound: No stability data provided. Analogous compounds (e.g., ) highlight the importance of crystallinity for humidity resistance.
  • RVX Racemic () : Identified as a chiral impurity; underscores the need for stereochemical control during synthesis .
  • Patent Compound (): Novel crystalline form demonstrates superior stability, suggesting formulation strategies for the target compound .

Biological Activity

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and research findings pertaining to its efficacy as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiophene-2-carboxamide core, the introduction of the tetrazole moiety, and chlorination. The reaction conditions are critical for optimizing yield and purity, often involving specific catalysts and solvents. Industrial methods may employ continuous flow reactors to enhance scalability and reproducibility .

Antimicrobial Properties

Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antimicrobial activity. For example, a study evaluated various synthesized compounds for their antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results indicated that certain derivatives displayed significant inhibition rates compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundActivity Against Staphylococcus aureus (%)Activity Against E. coli (%)
7a83.364.0
7b82.686.9

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the ABTS method. One derivative showed a significant inhibition rate of 62% compared to ascorbic acid, indicating its potential as a natural antioxidant .

Mechanistic Studies

Molecular docking studies have been conducted to understand the interactions between these compounds and target proteins. For instance, certain derivatives showed high binding affinities with proteins involved in bacterial resistance mechanisms, suggesting a potential for overcoming antibiotic resistance .

Case Studies

In a recent study focused on the compound's anticancer properties, it was shown to induce multipolar spindle formation in cancer cells, leading to cell death. This mechanism is particularly relevant for targeting centrosome-amplified cancer cells, which rely on specific proteins for survival .

Table 2: In Vitro Anticancer Activity

CompoundIC50 (μM)Mechanism of Action
1827HSET inhibition
32Not specifiedInduction of multipolar mitoses

Q & A

Q. Table 1: Comparison of Synthetic Approaches

Parameter
CatalystBleaching Earth Clay (pH 12.5)No catalyst (reflux in ethanol)
SolventPEG-400Ethanol/DMF
Reaction Time1 hour7–20 hours
Yield76%76% (varies by derivative)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • IR Spectroscopy : Diagnostic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and tetrazole C=N (1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Thiophene protons resonate at δ 6.7–7.6 ppm (aromatic region).
    • Tetrazole protons (NH) appear as broad singlets at δ 10–12 ppm .
    • Carbonyl carbons (C=O) are observed at δ 160–170 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. Example NMR Data from :

  • ¹H NMR (CDCl₃): δ 7.60–7.40 (m, aromatic H), 2.95 (s, CH₃), 2.82–2.64 (t, CH₂) .

Advanced: How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

Answer:
DoE principles (e.g., factorial design) enable systematic optimization of parameters like temperature, catalyst loading, and residence time. demonstrates this approach for flow-chemistry syntheses:

  • Critical Parameters : Reaction time (1–3 hours), temperature (60–100°C), and solvent polarity.
  • Statistical Modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables and predict optimal conditions .
  • Case Study : For a similar tetrazole derivative, a 15% yield increase was achieved by adjusting flow rate and catalyst concentration .

Advanced: How to resolve contradictory NMR data in thiophene-carboxamide derivatives?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature NMR : Identify tautomeric shifts (e.g., NH protons broadening at higher temps) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in thiophene vs. phenyl rings) .
  • Deuterated Solvent Screening : Use DMSO-d₆ to stabilize NH protons or CDCl₃ for sharper aromatic splitting .

Example from :
Compound 23 showed split NH peaks in DMSO-d₆ due to hydrogen bonding, which coalesced in CDCl₃ .

Basic: What in vitro methods assess pharmacological potential?

Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for targets like aldehyde oxidase (AO) or cytochrome P450 isoforms .

Q. Table 2: Biological Screening Data

AssayCompound Derivative ( )Result (IC₅₀/MIC)
MIC (S. aureus)Compound 238 µg/mL
Cytotoxicity (HEK-293)Compound 24>100 µM

Advanced: What computational approaches predict metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculate electron-deficient regions prone to AO-mediated oxidation (e.g., tetrazole ring) .
  • Molecular Docking : Simulate interactions with AO or CYP3A4 active sites to identify metabolic hotspots .
  • Machine Learning : Train models on PubChem datasets to predict clearance rates .

Key Finding from :
Tetrazole derivatives with electron-withdrawing groups (e.g., -Cl) exhibit slower AO-mediated metabolism due to reduced electron density .

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